2-Methoxyphenothiazine
Overview
Description
2-Methoxyphenothiazine is an organic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of 229.298 g/mol . It is a derivative of phenothiazine, characterized by the presence of a methoxy group at the second position of the phenothiazine ring. This compound is known for its pale grey to pale brown solid appearance and is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Scientific Research Applications
2-Methoxyphenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phenothiazine derivatives.
Biology: It exhibits tuberculostatic activity and is used in studies related to tuberculosis.
Medicine: It serves as an impurity standard for methotrimeprazine, a drug used in the treatment of psychosis.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxyphenothiazine are dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and motor control. The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .
Mode of Action
This compound acts as an antagonist at dopamine receptors . This means it binds to these receptors and blocks them, preventing dopamine from exerting its effects. This can result in changes in mood, cognition, and behavior . In addition to dopamine receptors, this compound may also bind to 5HT2 receptors , which could further contribute to its effects .
Biochemical Pathways
This can disrupt the balance of neurotransmitters, leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include changes in neurotransmitter levels and receptor activity. This can lead to alterations in neuronal signaling and ultimately changes in mood, cognition, and behavior .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenothiazine typically involves a multi-step process:
Amination Reaction: Resorcinol and phenylamine are mixed and heated with a catalyst to form an intermediate.
Etherification Reaction: The intermediate is treated with a methylation reagent in the presence of a solvent and alkali, leading to the formation of another intermediate.
Ring-Closing Reaction: The final intermediate undergoes a ring-closing reaction with sulfur and iodine under reflux conditions to yield this compound.
Recrystallization: The crude product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenothiazine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
N-Alkylation: The nitrogen atom in the phenothiazine ring can be alkylated to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
N-Alkylation: Alkyl halides or alkyl sulfonates are used for N-alkylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenothiazine derivatives.
N-Alkylation: N-substituted phenothiazine derivatives.
Comparison with Similar Compounds
2-Methoxyphenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine atom instead of a methoxy group.
Promethazine: This compound has antihistamine properties and differs by having a dimethylamino group.
Methotrimeprazine: Similar to this compound, methotrimeprazine has a methoxy group but also includes a dimethylamino propyl side chain.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-methoxy-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKFPHPBCTAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170249 | |
Record name | Methyl phenothiazin-2-yl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1771-18-2 | |
Record name | 2-Methoxy-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenothiazin-2-yl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenothiazin-2-yl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenothiazin-2-yl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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